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Compound of Interest

Compound Name: 4-Chlorobutyric acid

Cat. No.: B146303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and reactivity of 4-Chlorobutanoic acid. A critical intermediate in the synthesis of

various pharmaceuticals and fine chemicals, this document consolidates essential data,

detailed experimental protocols, and spectroscopic analysis to serve as a vital resource for

researchers and professionals in drug development and chemical synthesis. All quantitative

data is presented in structured tables for clarity and comparative analysis. Furthermore, key

experimental workflows are visualized using the DOT language to facilitate a deeper

understanding of the procedural steps.

Chemical Structure and Identification
4-Chlorobutanoic acid is a halogenated carboxylic acid with a linear four-carbon chain. The

chlorine atom is substituted at the terminal (fourth) carbon position, while a carboxyl group

resides at the other end.

Chemical Structure:
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Caption: 2D Structure of 4-Chlorobutanoic acid.

Table 1: Chemical Identification

Identifier Value

IUPAC Name 4-chlorobutanoic acid

CAS Number 627-00-9[1][2]

Molecular Formula C₄H₇ClO₂[1][2]

Molecular Weight 122.55 g/mol [1][2]

SMILES C(CC(=O)O)CCl

InChI
InChI=1S/C4H7ClO2/c5-3-1-2-4(6)7/h1-3H2,

(H,6,7)[1]

Synonyms 4-Chlorobutyric acid, γ-Chlorobutyric acid[1]

Physicochemical Properties
The physical and chemical properties of 4-Chlorobutanoic acid are summarized in the table

below. These properties are crucial for its handling, storage, and application in chemical

reactions.

Table 2: Physicochemical Properties
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Property Value Reference

Appearance
Colorless to light yellow liquid

or crystalline solid
[3]

Melting Point 12-16 °C [4]

Boiling Point 196 °C at 22 mmHg [4]

Density 1.24 g/mL at 25 °C [4]

Solubility
Soluble in water and organic

solvents
[3]

pKa 4.52 (at 18 °C in water)

Spectroscopic Data and Analysis
Spectroscopic data is fundamental for the structural elucidation and purity assessment of 4-

Chlorobutanoic acid. This section provides an analysis of its ¹H NMR, ¹³C NMR, and IR spectra.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Chlorobutanoic acid exhibits distinct signals corresponding to the

different proton environments in the molecule.

Table 3: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~11.8 Broad Singlet 1H -COOH

3.62 Triplet 2H Cl-CH₂-

2.56 Triplet 2H -CH₂-COOH

2.11 Quintet 2H -CH₂-CH₂-CH₂-

Analysis:
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The downfield signal at approximately 11.8 ppm is characteristic of the acidic proton of the

carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.

The triplet at 3.62 ppm is assigned to the methylene protons adjacent to the electronegative

chlorine atom, which deshields them.

The triplet at 2.56 ppm corresponds to the methylene protons adjacent to the carbonyl group.

The quintet at 2.11 ppm arises from the central methylene protons, which are coupled to the

two adjacent methylene groups.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 4: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm) Assignment

~179 C=O

~44 Cl-CH₂-

~32 -CH₂-COOH

~27 -CH₂-CH₂-CH₂-

Analysis:

The signal in the downfield region (~179 ppm) is attributed to the carbonyl carbon of the

carboxylic acid.

The peak at approximately 44 ppm corresponds to the carbon atom bonded to the chlorine

atom.

The other two signals in the aliphatic region are assigned to the remaining methylene

carbons in the chain.

Infrared (IR) Spectroscopy
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The IR spectrum of 4-Chlorobutanoic acid displays characteristic absorption bands for its

functional groups.

Table 5: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (carboxylic acid)

~1710 Strong C=O stretch (carboxylic acid)

~1410 Medium C-O-H bend

~1290 Medium C-O stretch

~650 Strong C-Cl stretch

Analysis:

A very broad band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching

vibration of a hydrogen-bonded carboxylic acid.

The strong, sharp absorption at approximately 1710 cm⁻¹ is due to the carbonyl (C=O)

stretching vibration.

The presence of a strong band around 650 cm⁻¹ is indicative of the C-Cl stretching vibration.

Synthesis of 4-Chlorobutanoic Acid
A common and efficient method for the synthesis of 4-Chlorobutanoic acid is the ring-opening

of γ-butyrolactone with hydrochloric acid.

Experimental Protocol: Synthesis from γ-Butyrolactone
This protocol details the laboratory-scale synthesis of 4-Chlorobutanoic acid.

Materials:

γ-Butyrolactone
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Concentrated Hydrochloric Acid (HCl)

Dichloromethane (CH₂Cl₂)

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine γ-

butyrolactone and concentrated hydrochloric acid.

Heat the reaction mixture to reflux and maintain for several hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure to yield crude 4-Chlorobutanoic acid.

The crude product can be purified by vacuum distillation.
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Reaction Setup

Reaction

Workup and Purification

Combine γ-butyrolactone and conc. HCl in a round-bottom flask

Heat to reflux for several hours

Monitor reaction by TLC

Cool to room temperature

Reaction complete

Extract with Dichloromethane

Wash with brine

Dry over Na₂SO₄

Remove solvent under reduced pressure

Purify by vacuum distillation

4-Chlorobutanoic Acid
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Caption: Experimental workflow for the synthesis of 4-Chlorobutanoic acid.
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Chemical Reactivity and Transformations
4-Chlorobutanoic acid possesses two reactive functional groups: a carboxylic acid and a

primary alkyl chloride. This bifunctionality makes it a versatile building block in organic

synthesis.

Reactions of the Carboxylic Acid Group
Esterification: The carboxylic acid group can be readily converted to an ester by reaction with

an alcohol in the presence of an acid catalyst (e.g., H₂SO₄).

Amide Formation: Reaction with amines, often via an activated carboxylic acid derivative

(e.g., acyl chloride), yields the corresponding amides.

Reactions of the Alkyl Chloride Group
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles

(e.g., I⁻, CN⁻, N₃⁻) via an Sₙ2 mechanism to introduce new functional groups at the terminal

position.

Experimental Protocol: Finkelstein Reaction
This protocol describes the conversion of 4-Chlorobutanoic acid to 4-Iodobutanoic acid.

Materials:

4-Chlorobutanoic acid

Sodium Iodide (NaI)

Acetone

Procedure:

Dissolve 4-Chlorobutanoic acid in acetone in a round-bottom flask.

Add an excess of sodium iodide to the solution.
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Heat the mixture to reflux with stirring. The reaction progress is indicated by the formation of

a white precipitate (NaCl).

After the reaction is complete, cool the mixture and filter to remove the sodium chloride

precipitate.

Remove the acetone from the filtrate under reduced pressure.

The resulting crude 4-Iodobutanoic acid can be further purified by recrystallization.

4-Chlorobutanoic Acid Cl(CH₂)₃COOH

4-Iodobutanoic Acid I(CH₂)₃COOH

Reflux

Sodium Iodide NaI in Acetone

Sodium Chloride NaCl (precipitate)+

Click to download full resolution via product page

Caption: Finkelstein reaction of 4-Chlorobutanoic acid.

Applications in Drug Development and Research
4-Chlorobutanoic acid and its derivatives are important intermediates in the pharmaceutical

industry. For example, it is a precursor for the synthesis of certain anticonvulsant and nootropic

drugs. Its bifunctional nature allows for the construction of more complex molecules with

potential biological activity.

Safety and Handling
4-Chlorobutanoic acid is a corrosive substance and should be handled with appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work

should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse

immediately with plenty of water.

Conclusion
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This technical guide has provided a detailed overview of the structure, properties, analysis,

synthesis, and reactivity of 4-Chlorobutanoic acid. The presented data and experimental

protocols are intended to be a valuable resource for researchers and professionals engaged in

chemical synthesis and drug development. The versatile nature of this molecule, owing to its

two distinct functional groups, ensures its continued importance as a key building block in the

creation of novel and complex chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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